molecular formula C5H3ClN4 B1430858 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 63744-34-3

5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B1430858
CAS No.: 63744-34-3
M. Wt: 154.56 g/mol
InChI Key: JUOACTFGHZKVMT-UHFFFAOYSA-N
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Description

OSM-S-592 is a compound that belongs to the aminothienopyrimidine series, which is part of the Open Source Malaria project. This compound has been studied for its potential antimalarial properties and is a derivative of the initial hit compound OSM-S-106. The aminothienopyrimidine series is known for its structural diversity and potential biological activity, making it a significant focus of research in the field of medicinal chemistry .

Preparation Methods

The synthesis of OSM-S-592 involves several steps, starting with the construction of the thienopyrimidine scaffold. The initial step typically involves the formation of a thiophene ring, which is then fused with a pyrimidine ring. The halogenated aminothienopyrimidine scaffold is completed through various synthetic strategies, including the use of boronate esters and thiophene starting materials . Industrial production methods for OSM-S-592 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

OSM-S-592 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-592 might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

OSM-S-592 has several scientific research applications, including:

Comparison with Similar Compounds

OSM-S-592 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. it has unique structural features that distinguish it from these compounds, such as specific substitutions on the thienopyrimidine scaffold. These structural differences can result in variations in biological activity and pharmacokinetic properties . Other similar compounds include TCMDC 132385 and various analogs that have been synthesized and evaluated for their antimalarial activity .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOACTFGHZKVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857135
Record name 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-34-3
Record name 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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